1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains a pyrrolidinone ring, a bromophenyl group, and a piperazine moiety with a methylsulfonyl substituent. This compound is of interest in various fields of research due to its potential biological activities and applications.
Properties
Molecular Formula |
C16H20BrN3O4S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20BrN3O4S/c1-25(23,24)19-8-6-18(7-9-19)16(22)12-10-15(21)20(11-12)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3 |
InChI Key |
JOVIXSWEBGYOHR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be formed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine ring can be synthesized separately and then attached to the pyrrolidinone ring through nucleophilic substitution reactions.
Methylsulfonyl Substitution: The methylsulfonyl group can be introduced using sulfonylation reactions with reagents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, may influence its reactivity and interactions with biological targets.
Biological Activity
1-(4-Bromophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, emphasizing its pharmacological properties.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrrolidine ring and the introduction of the piperazine moiety. The process can be summarized as follows:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Piperazine Moiety : The piperazine group is synthesized via reactions involving piperazine derivatives and sulfonyl chlorides.
- Bromination : The introduction of the bromine atom on the phenyl ring is performed through electrophilic aromatic substitution.
- Final Product Isolation : The final compound is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, research on related piperazine derivatives has shown promising results against various cancer cell lines, including:
- A549 (lung cancer)
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
In vitro assays, such as the MTT assay, are commonly used to evaluate cell viability and cytotoxicity. Compounds derived from similar structures have been reported to induce cell cycle arrest and inhibit tubulin polymerization, leading to apoptosis in cancer cells .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For example:
- Inhibition of Kinesin Spindle Protein (KSP) : Compounds similar to this pyrrolidine derivative have been shown to disrupt mitotic processes by inhibiting KSP, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Some derivatives may act as inhibitors for enzymes involved in critical metabolic pathways, thus affecting tumor growth and proliferation.
Case Studies
Several studies have highlighted the efficacy of piperazine-containing compounds in preclinical models:
- Study on Antitumor Activity : A study evaluated a series of piperazine derivatives for their anticancer activity using various cell lines. The most potent compounds demonstrated IC50 values in low micromolar ranges against A549 cells .
- Molecular Docking Studies : In silico analysis has been performed to predict binding affinities and interactions with target proteins, which supports experimental findings regarding anticancer activity .
Data Table: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | KSP inhibition |
| Compound B | HCT-116 | 7.5 | Tubulin polymerization inhibition |
| Compound C | MCF-7 | 3.0 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
